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Compound of Interest

Compound Name:
2-Chloro-1,3-difluoro-5-

nitrobenzene

CAS No.: 3828-41-9

Cat. No.: B1591473

Get Quote

Reactivity Profile, Regioselective Synthesis, and Application Protocols

Executive Summary & Structural Logic
2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) represents a specialized electrophile

in organic synthesis, primarily utilized as a scaffold for generating 3,5-difluoro-4-functionalized

nitrobenzenes.

For researchers in drug discovery, this molecule offers a unique regioselective paradox: while

Fluorine is typically the superior leaving group in Nucleophilic Aromatic Substitution (SNAr) due

to the high electronegativity stabilizing the transition state, this specific isomer directs

substitution exclusively to the Chlorine atom.

The Electronic "Trap"
The reactivity is governed by the position of the Nitro group (EWG):
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C2-Chlorine: Located para to the Nitro group. The Meisenheimer complex formed upon

nucleophilic attack here is resonance-stabilized by the Nitro group.[1][2]

C1/C3-Fluorines: Located meta to the Nitro group. Attack here cannot delocalize negative

charge onto the Nitro oxygens.

Consequently, this reagent allows for the derivatization of the C2 position while chemically

"protecting" the flanking fluorine atoms, a strategy critical for installing metabolically stable

difluoro-phenyl motifs in kinase inhibitors and agrochemicals.

Mechanistic Profiling: SNAr Regioselectivity
To design effective protocols, one must understand the electronic landscape. The following

Graphviz diagram visualizes the competing pathways and explains why the C2-Cl path is

thermodynamically and kinetically favored.
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Figure 1: Mechanistic divergence in nucleophilic attack. The para-relationship of the Chlorine to

the Nitro group dictates the reaction pathway.

Technical Data & Physical Properties[3][4][5][6][7]
Before initiating synthesis, verify the material identity. This compound is often confused with its

isomers (e.g., 4-chloro-2,6-difluoronitrobenzene).
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Property Specification Notes

IUPAC Name
4-Chloro-3,5-

difluoronitrobenzene

Numbering prioritizes NO₂=1

or Cl=1 depending on

convention; connectivity is key.

CAS Number 3828-41-9
Unique identifier for verification

[1].

Molecular Formula C₆H₂ClF₂NO₂ MW: 193.54 g/mol

Appearance Pale yellow solid/liquid Low melting point (~47°C) [2].

Solubility DMSO, DMF, DCM, EtOAc Insoluble in water.

Hazards Skin Irritant, Toxic
Potential sensitizer; handle in

fume hood.

Experimental Protocol: SNAr Displacement
This protocol describes the displacement of Chlorine by a secondary amine (e.g., Morpholine)

to synthesize a 4-morpholino-3,5-difluoronitrobenzene derivative. This workflow is self-

validating: the disappearance of the aryl chloride signal in HPLC/LC-MS confirms the specific

C2 substitution.

Reagents
Substrate: 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 eq)

Nucleophile: Morpholine (1.2 eq)

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology
Preparation:
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In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 2-Chloro-
1,3-difluoro-5-nitrobenzene in anhydrous MeCN (concentration ~0.2 M).

Note: DMF is preferred if the nucleophile is a salt or has low solubility, but MeCN simplifies

workup.

Addition:

Add 2.0 eq of DIPEA.

Cool the solution to 0°C (ice bath) to control exothermicity.

Add 1.2 eq of Morpholine dropwise over 10 minutes.

Reaction:

Allow the mixture to warm to Room Temperature (RT).

Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[3][4]

Benchmark: Reaction is typically complete within 2–4 hours at RT. If sluggish, heat to

50°C.

Checkpoint: Look for the mass shift: [M+H]⁺ = 193.5 → 245.2 (Loss of Cl, addition of

Morpholine).

Workup:

Concentrate MeCN under reduced pressure.

Dilute residue with Ethyl Acetate.

Wash with 1M HCl (to remove excess amine/DIPEA), followed by saturated NaHCO₃ and

Brine.

Dry over Na₂SO₄, filter, and concentrate.

Purification:
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Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Workflow Visualization
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Figure 2: Optimized synthesis workflow for amine displacement.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Conversion Nucleophile steric hindrance
Switch solvent to DMSO;

increase temperature to 80°C.

Regio-scrambling Attack at Fluorine (Rare)

Ensure temperature does not

exceed 100°C. High heat can

force activation of meta-

fluorines via benzyne

intermediates (unlikely but

possible with strong bases like

NaH).

Hydrolysis Wet solvent

Use anhydrous solvents; water

can act as a nucleophile

displacing Cl to form the

phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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